molecular formula C14H11Cl2N3O2S B4118990 N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea

N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea

Cat. No. B4118990
M. Wt: 356.2 g/mol
InChI Key: BMVAQHVWEKJUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of immune responses and inflammation.
Biochemical and physiological effects:
N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis and asthma. It has also been found to have antimicrobial properties, which may make it useful in the treatment of bacterial and fungal infections. Additionally, this compound has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which may make it useful for studying the mechanisms of various cellular processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea. One direction is to further investigate its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Another direction is to study its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, which may pave the way for its use in clinical settings.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-methyl-4-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-7-9(19(20)21)5-6-11(8)17-14(22)18-12-4-2-3-10(15)13(12)16/h2-7H,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVAQHVWEKJUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)-3-(2-methyl-4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.